3,4-Diethoxyaniline
Overview
Description
3,4-Diethoxyaniline is an organic compound with the molecular formula C10H15NO2. It is a derivative of aniline, where the hydrogen atoms at the 3 and 4 positions of the benzene ring are replaced by ethoxy groups. This compound is known for its light yellow to brown crystalline appearance and is soluble in methanol .
Mechanism of Action
Action Environment
The action, efficacy, and stability of 3,4-Diethoxyaniline can be influenced by various environmental factors . These could include factors such as pH, temperature, presence of other molecules, and cellular context. For instance, the compound’s activity could be modulated by the pH of its environment, as pH can affect the ionization state of the compound and its targets. Similarly, temperature can influence the kinetics of the compound’s interactions with its targets.
Preparation Methods
3,4-Diethoxyaniline can be synthesized through several methods. One common synthetic route involves the reduction of 3,4-diethoxynitrobenzene using hydrogen in the presence of a palladium catalyst. The reaction is typically carried out in ethanol under a hydrogen atmosphere for about six hours . The industrial production method involves placing 3,4-diethoxynitrobenzene, a solvent, and a catalyst into a hydrogenation kettle, followed by nitrogen replacement and hydrogen supply to initiate the reaction at elevated temperatures .
Chemical Reactions Analysis
3,4-Diethoxyaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The nitro group in its precursor can be reduced to an amino group.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation. Common reagents used in these reactions include hydrogen, palladium on carbon, and various oxidizing agents. .
Scientific Research Applications
3,4-Diethoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceutical intermediates.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
3,4-Diethoxyaniline can be compared with other similar compounds, such as:
3,4-Dimethoxyaniline: Similar in structure but with methoxy groups instead of ethoxy groups.
3,5-Dimethoxyaniline: Another methoxy-substituted aniline derivative.
2,4-Dimethoxyaniline: Differently substituted methoxy groups on the benzene ring.
3,4,5-Trimethoxyaniline: Contains three methoxy groups on the benzene ring. This compound is unique due to its ethoxy substitutions, which can influence its reactivity and applications compared to its methoxy-substituted counterparts .
Properties
IUPAC Name |
3,4-diethoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-3-12-9-6-5-8(11)7-10(9)13-4-2/h5-7H,3-4,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYZLUAAOLUOFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)N)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334498 | |
Record name | 3,4-Diethoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00334498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39052-12-5 | |
Record name | 3,4-Diethoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00334498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Diethoxyaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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